N-Acetylhexosamine

Description

Significance of N-Acetylhexosamines as Fundamental Amino Sugars in Biological Systems

The importance of N-acetylhexosamines stems from their dual role as structural components and as mediators of molecular recognition events. conicet.gov.ar They are integral to the makeup of complex glycoconjugates, which are molecules where glycans are attached to proteins or lipids. glycopedia.eu These amino sugars are key players in the intricate dynamic equilibrium within cells, participating in processes like intracellular signaling and cell-pathogen interactions. conicet.gov.ar

Constituent Monosaccharides of Diverse Glycans

N-Acetylhexosamines are ubiquitous monosaccharides that form the backbone and branches of a wide variety of glycans. conicet.gov.ar These complex carbohydrates are involved in many biological functions. neb.cn Two of the most common N-acetylhexosamines, N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), are essential components of the glycan chains attached to proteins and lipids. conicet.gov.armdpi.com

Key examples of glycans and structures containing N-acetylhexosamines include:

N-linked glycans: These are attached to asparagine residues of proteins. GlcNAc is a core component of all N-glycans, forming the chitobiose core that links the glycan to the protein. neb.cnmdpi.comacs.org

O-linked glycans: These are typically attached to the hydroxyl group of serine or threonine residues. GalNAc is the most common initiating sugar in mucin-type O-glycosylation. neb.cnmdpi.com A specific type of O-glycosylation, O-GlcNAc, involves the attachment of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins, acting as a regulatory modification. neb.comoup.com

Glycosaminoglycans (GAGs): These are long, unbranched polysaccharides consisting of repeating disaccharide units. N-acetylhexosamines (either GlcNAc or GalNAc) are characteristic components of GAGs such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and keratan (B14152107) sulfate. mdpi.com

Chitin (B13524): This is a long-chain polymer of N-acetylglucosamine and is the second most abundant polysaccharide in nature after cellulose (B213188). mdpi.comoup.com It is a primary component of the exoskeletons of arthropods and the cell walls of fungi. oup.com

Bacterial Cell Walls: The peptidoglycan layer of bacterial cell walls is composed of alternating residues of N-acetylglucosamine and N-acetylmuramic acid. mdpi.com

Role in Carbohydrate-Protein Interactions

The interactions between carbohydrates and proteins are central to a myriad of biological events, including cell-cell communication, adhesion, and signaling. conicet.gov.ar N-acetylhexosamines, as key components of the cellular glycocalyx, play a crucial role in these recognition processes. conicet.gov.ar

Glycan-binding proteins, such as lectins, glycosyltransferases, and glycosidases, specifically recognize and bind to glycan structures containing N-acetylhexosamine residues. conicet.gov.arnih.gov These interactions are highly specific and are fundamental to many physiological and pathological processes. conicet.gov.ar For instance, the binding of lectins to cell-surface glycans can trigger signaling cascades or mediate cell adhesion. diva-portal.org The recognition of specific this compound-containing glycans by viral or bacterial lectins is often a critical first step in pathogenesis. diva-portal.org Furthermore, understanding these interactions at a molecular level is vital for developing glycomimetic inhibitors to combat infections or to block glycan-binding proteins involved in disease progression. diva-portal.org

Major this compound Stereoisomers

The biological functions of N-acetylhexosamines are largely determined by their specific stereochemistry. The three most significant stereoisomers found in nature are N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and N-acetylmannosamine (ManNAc). While they share the same chemical formula, the different spatial arrangements of their hydroxyl and N-acetyl groups lead to distinct roles in biology.

N-Acetylglucosamine (GlcNAc)

N-Acetylglucosamine is a pivotal monosaccharide widely distributed in nature. mdpi.com It is a fundamental component of protein N-glycans, where it forms part of the conserved pentasaccharide core attached to asparagine residues. mdpi.com GlcNAc is also the monomeric unit of chitin, the structural polymer found in fungal cell walls and arthropod exoskeletons. mdpi.comoup.com In bacteria, it is a key constituent of the peptidoglycan cell wall. mdpi.com Furthermore, GlcNAc is found in important glycosaminoglycans like hyaluronic acid and keratan sulfate. mdpi.com In a unique form of post-translational modification, single GlcNAc moieties are attached to serine or threonine residues of nucleocytoplasmic proteins (O-GlcNAcylation), serving as a dynamic regulatory switch akin to phosphorylation. oup.com

N-Acetylgalactosamine (GalNAc)

N-Acetylgalactosamine is an essential component of many glycoconjugates, most notably O-linked glycans. mdpi.com It is typically the first sugar attached to serine or threonine residues in the biosynthesis of mucin-type O-glycans, which are abundant on cell surfaces and secreted proteins. neb.cn GalNAc is also a constituent of glycosaminoglycans like chondroitin sulfate and dermatan sulfate. mdpi.com Additionally, it is found in glycolipids, particularly gangliosides, which are important in cell signaling and recognition. mdpi.com Oligosaccharides that terminate with GalNAc can act as specific ligands for certain human lectins, such as galectin-3. nih.gov

N-Acetylmannosamine (ManNAc)

N-Acetylmannosamine is a key biosynthetic precursor to the sialic acids, a family of nine-carbon sugars typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. Sialic acids play critical roles in a vast range of biological phenomena, including cell-cell recognition, cell adhesion, and immune responses. ManNAc itself can also be found in some bacterial polysaccharides. Research has shown that even lectin domains known for binding GlcNAc can also recognize trisaccharides containing ManNAc residues. researchgate.net

Table 1: Comparison of Major this compound Stereoisomers

| Feature | N-Acetylglucosamine (GlcNAc) | N-Acetylgalactosamine (GalNAc) | N-Acetylmannosamine (ManNAc) |

|---|---|---|---|

| Primary Role | Core component of N-glycans, chitin monomer, O-GlcNAc modification. mdpi.com | Initiating sugar of mucin-type O-glycans. neb.cnmdpi.com | Biosynthetic precursor to sialic acids. |

| Found In | N-glycans, O-GlcNAc, chitin, peptidoglycan, hyaluronic acid, keratan sulfate. mdpi.com | O-glycans, chondroitin sulfate, dermatan sulfate, gangliosides. mdpi.com | Precursor pools for sialic acid synthesis, some bacterial polysaccharides. |

| Stereochemical Difference | Epimer of GalNAc at the C4 position. | Epimer of GlcNAc at the C4 position. | Epimer of GlcNAc and GalNAc at the C2 position. |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | HexNAc |

| N-Acetylglucosamine | GlcNAc |

| N-Acetylgalactosamine | GalNAc |

| N-Acetylmannosamine | ManNAc |

| N-Acetylmuramic acid | |

| Hyaluronic acid | |

| Chondroitin sulfate | |

| Dermatan sulfate | |

| Keratan sulfate | |

| Sialic Acid | |

| Asparagine | |

| Serine |

Overview of this compound Participation in Macromolecular Glycosylation

N-acetylhexosamines, primarily N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), are central to the process of glycosylation, the enzymatic addition of carbohydrates (glycans) to other molecules, most notably proteins and lipids. This post-translational modification is critical for the proper function and localization of many macromolecules.

N-Linked Glycosylation

N-linked glycosylation is a crucial modification of proteins that occurs in the endoplasmic reticulum and Golgi apparatus of eukaryotic cells. This process involves the attachment of a complex oligosaccharide, known as a glycan, to the nitrogen atom of an asparagine residue within a specific amino acid sequence of a protein. wikipedia.org

The foundational structure of these N-glycans invariably contains N-acetylglucosamine. wikipedia.org The synthesis begins with the assembly of a precursor oligosaccharide on a lipid carrier called dolichol phosphate (B84403). This precursor's core structure is composed of two N-acetylglucosamine residues, along with mannose and glucose units. wikipedia.orgsigmaaldrich.com Specifically, the process starts with the transfer of two GlcNAc molecules to dolichyl pyrophosphate. frontiersin.org This core glycan is then further modified and elaborated upon as it moves through the secretory pathway, resulting in a diverse array of N-glycan structures. wikipedia.org These structures can be broadly categorized as high-mannose, complex, and hybrid types, all originating from the same GlcNAc-containing precursor. sigmaaldrich.com

The attachment of N-acetylglucosamine and subsequent glycan modifications significantly impact protein folding, stability, solubility, and trafficking. wikipedia.org

O-Linked Glycosylation

O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of a serine or threonine amino acid residue in a protein. A prominent form of this modification is mucin-type O-glycosylation, which is initiated by the transfer of a single N-acetyl-D-galactosamine (GalNAc) molecule to the protein. nih.govcreative-proteomics.commpbio.com

This initial step is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). nih.govcreative-proteomics.comnih.gov These enzymes transfer GalNAc from a donor substrate, UDP-GalNAc, to the protein, creating what is known as the Tn antigen (GalNAc-α-Ser/Thr). nih.govscispace.com Following this initiation, the glycan chain can be extended by the addition of other sugars, such as galactose, N-acetylglucosamine, and sialic acid, to form more complex structures. creative-proteomics.com

O-linked glycosylation, with its initiating GalNAc residue, is a key feature of many secreted and membrane-bound proteins, including mucins, and plays a fundamental role in a wide range of biological functions. nih.govnih.gov

Glycolipid and GPI-Anchor Protein Components

N-acetylhexosamines are also essential building blocks of glycolipids and glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipid structures that attach proteins to the outer leaflet of the cell membrane in eukaryotes. researchgate.netacs.orgnih.gov

The conserved core structure of a GPI anchor includes a glucosamine (B1671600) (GlcN) residue linked to a phosphatidylinositol (PI) lipid. researchgate.netnih.gov The biosynthesis of the GPI anchor begins in the endoplasmic reticulum with the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to PI, forming GlcNAc-PI. nih.govoup.com This is followed by the de-N-acetylation of GlcNAc-PI to produce GlcN-PI, a rare instance in nature where glucosamine is found without an acetyl group. nih.gov The core glycan is further modified with mannose and phosphoethanolamine, which ultimately links the anchor to the protein. researchgate.netmolbiolcell.org

N-acetylhexosamines, including both GlcNAc and GalNAc, can also be found as side-chain modifications on the core glycan of GPI anchors, contributing to their structural diversity. acs.org Furthermore, N-acetylgalactosamine is a key component of gangliosides, a class of complex glycolipids. mdpi.com

Extracellular Matrix Polysaccharides (Glycosaminoglycans)

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surfaces. acs.org These complex heteropolysaccharides are composed of repeating disaccharide units, which typically contain a hexosamine residue. acs.org

N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) are prevalent hexosamine residues found in various types of GAGs. acs.org

Hyaluronic acid , a major component of the extracellular matrix, is a polymer of alternating GlcNAc and glucuronic acid residues. nih.gov

Heparan sulfate and heparin are characterized by repeating disaccharide units that include N-acetylglucosamine. mdpi.com

Chondroitin sulfate and dermatan sulfate are composed of repeating units containing N-acetylgalactosamine. mdpi.comoup.com

Keratan sulfate also contains N-acetylglucosamine in its repeating disaccharide structure. mdpi.com

The specific type and sulfation pattern of the this compound residues within GAGs contribute to their diverse biological functions, including cell signaling, adhesion, and migration. ontosight.ai

Cell Wall Components in Bacteria and Fungi

N-acetylhexosamines are critical structural components of the cell walls of both bacteria and fungi, providing rigidity and protection.

In most bacteria, the cell wall is composed of peptidoglycan (also known as murein), a massive polymer that forms a mesh-like layer around the cytoplasmic membrane. wikipedia.orgoup.comcreative-proteomics.com The backbone of peptidoglycan consists of linear chains of two alternating amino sugars: N-acetylglucosamine (NAG or GlcNAc) and N-acetylmuramic acid (NAM), linked by β-(1,4)-glycosidic bonds. wikipedia.orgsigmaaldrich.comportlandpress.com These glycan chains are then cross-linked by short peptides, creating a strong and resilient structure that is essential for maintaining cell shape and withstanding osmotic pressure. wikipedia.orgoup.com

The cell walls of fungi are primarily composed of chitin , a long-chain polymer of N-acetylglucosamine. wikipedia.orgbiologydictionary.netvedantu.com Chitin is a structural polysaccharide, similar in function to cellulose in plants and keratin (B1170402) in animals. wikipedia.orgfrontiersin.org It forms strong fibers that provide structural support and help the fungus maintain its shape. biologydictionary.net Chitin is a major component of the cell walls in most fungi, including yeasts and filamentous fungi. wikipedia.orgnih.govplos.org

| Organism | Primary Cell Wall Polymer | This compound Component | Linkage | Function |

|---|---|---|---|---|

| Bacteria | Peptidoglycan | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) | β-(1,4)-glycosidic bonds | Provides structural strength, maintains cell shape, and counteracts osmotic pressure. wikipedia.orgoup.com |

| Fungi | Chitin | N-acetylglucosamine (GlcNAc) | β-(1,4)-glycosidic bonds | Provides structural support and rigidity to the cell wall. wikipedia.orgbiologydictionary.net |

Exoskeletons of Insects and Crustaceans

N-acetylglucosamine is the monomeric unit of chitin, which is a primary structural component of the exoskeletons of arthropods, including insects and crustaceans. wikipedia.orgfrontiersin.orgnih.gov Chitin is the second most abundant polysaccharide in nature, after cellulose. wikipedia.org

The exoskeleton, or cuticle, provides a protective outer layer for the soft tissues of these organisms, preventing desiccation and providing attachment points for muscles. frontiersin.org Chitin is synthesized from units of N-acetyl-D-glucosamine, which are linked by covalent β-(1,4)-bonds to form long, fibrous chains. wikipedia.org These chains assemble into crystalline nanofibrils, providing the exoskeleton with its characteristic strength and resilience. wikipedia.org

In its pure form, chitin is translucent and flexible. wikipedia.org However, in most arthropods, it is modified and combined with other substances to form composite materials. In insects, chitin is often cross-linked with proteins to form sclerotin, a tanned, proteinaceous matrix that makes the exoskeleton much harder. wikipedia.org In crustaceans like crabs and lobsters, chitin is combined with calcium carbonate, creating an even stronger and more rigid composite material. wikipedia.orgfrontiersin.org

| Organism Group | Primary Structural Component | Monomer Unit | Key Features of Exoskeleton |

|---|---|---|---|

| Insects | Chitin (often as sclerotin) | N-acetylglucosamine | Chitin is cross-linked with proteins, providing a tough, protective outer layer. wikipedia.orgfrontiersin.org The chitin content can be significant, ranging from 1.2% to 60% of the cuticle's dry weight depending on the species and developmental stage. frontiersin.org |

| Crustaceans (e.g., crabs, shrimp, lobsters) | Chitin-calcium carbonate composite | N-acetylglucosamine | Chitin is combined with calcium carbonate, resulting in a much harder and stiffer exoskeleton compared to pure chitin. wikipedia.orgfrontiersin.org Shells typically consist of 15-40% chitin. frontiersin.org |

Structure

3D Structure

Properties

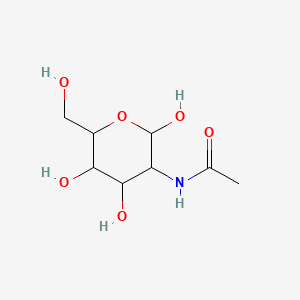

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859634 | |

| Record name | 2-Acetamido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

N Acetylhexosamine Biosynthesis and Metabolism

Hexosamine Biosynthesis Pathway (HBP)

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that branches off from glycolysis. frontiersin.orgnih.gov It utilizes substrates from various metabolic pathways, including glucose, glutamine, acetyl-CoA, and UTP, to generate its final product, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgresearchwithrutgers.commdpi.com This end-product is a vital precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.org The HBP is composed of a series of enzymatic reactions that are essential for normal growth and development in all organisms. frontiersin.org A complete blockage of this pathway is typically lethal. frontiersin.org

De Novo Synthesis of Uridine Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc)

The de novo synthesis of UDP-GlcNAc is a four-step enzymatic process that begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. nih.govfrontiersin.org This pathway ultimately produces the activated sugar nucleotide UDP-GlcNAc, which serves as a fundamental building block for glycosylation reactions. nih.govmdpi.com Approximately 2–3% of the total glucose that enters a cell is directed into the HBP. nih.gov

The sequential reactions in the de novo synthesis of UDP-GlcNAc are as follows:

Fructose-6-phosphate is converted to glucosamine-6-phosphate. mdpi.com

Glucosamine-6-phosphate is acetylated to form N-acetylglucosamine-6-phosphate. nih.gov

N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate. nih.gov

N-acetylglucosamine-1-phosphate reacts with UTP to produce UDP-GlcNAc. nih.gov

The flux through the HBP is tightly regulated, primarily at the first and rate-limiting step of the pathway. nih.govmdpi.com This regulation ensures that the production of UDP-GlcNAc is aligned with the cell's metabolic state and demand for glycosylation. Several key enzymes catalyze the sequential steps of this pathway.

The first and rate-limiting step of the HBP is catalyzed by Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT). frontiersin.orgnih.govyoutube.com This enzyme facilitates the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. nih.govmdpi.com In mammals, there are two main isoforms of GFAT: GFAT1 and GFAT2. frontiersin.orgnih.gov GFAT1 is ubiquitously expressed, with high levels in the placenta, pancreas, and testis, while GFAT2 is predominantly found in the central nervous system. nih.govnih.govbiorxiv.org The activity of GFAT is a critical control point for the entire HBP. nih.gov

| Enzyme | Gene | Substrates | Product | Tissue Distribution |

|---|---|---|---|---|

| Glutamine:Fructose-6-Phosphate Amidotransferase 1 (GFAT1) | GFPT1 | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Ubiquitous, high in placenta, pancreas, testis nih.govnih.govbiorxiv.org |

| Glutamine:Fructose-6-Phosphate Amidotransferase 2 (GFAT2) | GFPT2 | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Primarily central nervous system frontiersin.orgnih.gov |

The second step in the de novo synthesis of UDP-GlcNAc is the acetylation of glucosamine-6-phosphate, a reaction catalyzed by Glucosamine-6-Phosphate N-Acetyltransferase (GNA), also known as GNPNAT1. nih.govwikipedia.org This enzyme transfers an acetyl group from acetyl-CoA to glucosamine-6-phosphate, yielding N-acetyl-D-glucosamine-6-phosphate and coenzyme A. wikipedia.orgresearchgate.net GNA plays a crucial role in determining the metabolic fate of glucosamine-6-phosphate. In humans, this enzyme is encoded by the GNPNAT1 gene and is highly expressed in the liver, stomach, and gastrointestinal tract. wikipedia.org

| Enzyme | Gene | Substrates | Products | Cellular Location |

|---|---|---|---|---|

| Glucosamine-6-Phosphate N-Acetyltransferase (GNA) | GNPNAT1 | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, Coenzyme A | Endosomes, Golgi apparatus wikipedia.org |

The third enzymatic reaction in the HBP is the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, which is catalyzed by N-Acetylglucosamine-Phosphate Mutase (AGM). frontiersin.orgkek.jp This enzyme belongs to the α-D-phosphohexomutase superfamily and facilitates the intramolecular transfer of a phosphate (B84403) group. kek.jpnih.gov The reaction is reversible and essential for the subsequent formation of UDP-GlcNAc. nih.govebi.ac.uk In humans, this enzyme is also known as Phosphoglucomutase 3 (PGM3). ebi.ac.uk

| Enzyme | Alternate Name | Substrate | Product | Enzyme Superfamily |

|---|---|---|---|---|

| N-Acetylglucosamine-Phosphate Mutase (AGM) | Phosphoglucomutase 3 (PGM3) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | α-D-phosphohexomutase kek.jpnih.gov |

The final step in the de novo synthesis of UDP-GlcNAc is catalyzed by UDP-N-Acetylglucosamine Pyrophosphorylase, also referred to as GlcNAc-1-phosphate uridylyltransferase (GlcNAc1pUT) or UAP. frontiersin.orgnih.gov This enzyme catalyzes the reaction between N-acetyl-alpha-D-glucosamine 1-phosphate and UTP to produce UDP-N-acetyl-D-glucosamine and pyrophosphate. nih.govwikipedia.org UAP is a vital regulatory enzyme in this pathway and its activity is crucial for providing the necessary substrate for protein and lipid glycosylation. nih.govmdpi.com

| Enzyme | Alternate Names | Substrates | Products | Function |

|---|---|---|---|---|

| UDP-N-Acetylglucosamine Pyrophosphorylase | GlcNAc1pUT, UAP | N-acetyl-alpha-D-glucosamine 1-phosphate, UTP | UDP-N-acetyl-D-glucosamine, Pyrophosphate | Catalyzes the final step of UDP-GlcNAc biosynthesis frontiersin.orgnih.gov |

Integration with Glycolysis, Amino Acid, Lipid, and Nucleic Acid Pathways

The key substrates and their pathway origins are:

Glucose Metabolism (Glycolysis): The HBP branches off from glycolysis, utilizing fructose-6-phosphate as the initial carbohydrate substrate. frontiersin.orgnih.gov Typically, 2-5% of the total glucose entering a cell is shunted into the HBP. acs.org

Amino Acid Metabolism: The amino acid L-glutamine serves as the nitrogen donor for the first and rate-limiting step of the HBP. frontiersin.orgnih.govnih.gov The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the transfer of the amide group from glutamine to fructose-6-phosphate. nih.gov

Lipid Metabolism: Acetyl-coenzyme A (Acetyl-CoA), a central molecule in fatty acid metabolism and also a product of glucose metabolism, provides the acetyl group for the N-acetylation step in the pathway. frontiersin.orgnih.gov

Nucleic Acid Metabolism: Uridine triphosphate (UTP) is required in the final step to energize N-acetylglucosamine-1-phosphate, forming the activated sugar nucleotide UDP-GlcNAc. frontiersin.orgnih.gov

This convergence ensures that the production of UDP-GlcNAc is directly tied to the cellular flux and availability of these fundamental building blocks. nih.gov

Role as a Metabolic Integrator/Nutrient Sensor

When nutrients like glucose, glutamine, fatty acids, and nucleotides are abundant, the increased flux through their respective metabolic pathways leads to a higher concentration of UDP-GlcNAc. nih.gov This elevated UDP-GlcNAc level serves as a signal of nutrient surplus. This signal is primarily transduced through a dynamic post-translational modification called O-GlcNAcylation, where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govmdpi.com The enzyme responsible for this modification, O-GlcNAc transferase (OGT), uses UDP-GlcNAc as its substrate. frontiersin.org Therefore, the extent of protein O-GlcNAcylation is directly coupled to nutrient availability via the cellular UDP-GlcNAc pool, allowing the cell to modulate signaling pathways and protein functions in response to its metabolic state. nih.govnih.gov

| Substrate | Originating Pathway | Role in HBP |

| Fructose-6-Phosphate | Glycolysis | Initial carbon skeleton |

| L-Glutamine | Amino Acid Metabolism | Nitrogen donor for amination |

| Acetyl-Coenzyme A | Lipid/Glucose Metabolism | Acetyl group donor for acetylation |

| Uridine Triphosphate (UTP) | Nucleotide Metabolism | Uridine donor for activation |

Salvage Pathways for UDP-GlcNAc Generation

In addition to the de novo HBP, cells can generate UDP-GlcNAc through salvage pathways. nih.govmdpi.comflybase.org These pathways utilize pre-existing hexosamines, such as glucosamine (B1671600) (GlcN) and N-acetylglucosamine (GlcNAc), which can be sourced from the environment or from the breakdown of cellular glycoconjugates. flybase.orgxenbase.org The salvage pathways provide a metabolically less expensive route to UDP-GlcNAc by bypassing the initial, energy-intensive steps of the de novo pathway. nih.gov

Utilizing Glucosamine (GlcN)

The salvage pathway can begin with glucosamine (GlcN). GlcN is first phosphorylated to produce glucosamine-6-phosphate. This intermediate then enters the de novo hexosamine biosynthesis pathway, where it is acetylated, isomerized, and finally activated with UTP to form UDP-GlcNAc. mdpi.comnih.gov

Utilizing N-Acetylglucosamine (GlcNAc)

A more direct salvage route uses N-acetylglucosamine (GlcNAc). nih.gov This pathway is initiated by the enzyme N-acetylglucosamine kinase (NAGK), which phosphorylates GlcNAc to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). mdpi.comxenbase.org This product is then converted to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the enzyme N-acetylglucosamine-phosphate mutase (AGM). frontiersin.org In the final step, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with UTP to yield UDP-GlcNAc. frontiersin.orgxenbase.org Supplementing cells with GlcNAc can effectively increase the intracellular pool of UDP-GlcNAc, restoring downstream glycosylation processes. nih.gov

| Pathway | Starting Substrate | Key Enzymes | Final Product |

| De Novo HBP | Fructose-6-Phosphate + Glutamine | GFAT, GNA, AGM, UAP1 | UDP-GlcNAc |

| GlcN Salvage | Glucosamine (GlcN) | Hexokinase, GNA, AGM, UAP1 | UDP-GlcNAc |

| GlcNAc Salvage | N-Acetylglucosamine (GlcNAc) | NAGK, AGM, UAP1 | UDP-GlcNAc |

Interconversion of UDP-GlcNAc and UDP-GalNAc

The two primary N-acetylhexosamine sugar nucleotides, UDP-GlcNAc and UDP-N-acetylgalactosamine (UDP-GalNAc), are metabolically linked and can be directly interconverted. frontiersin.orgmdpi.com UDP-GalNAc is a crucial donor substrate for the synthesis of specific glycans, including O-linked mucin-type glycans. wikipedia.org This interconversion allows the cell to balance the pools of these two essential building blocks according to metabolic demand. researchgate.net

Role of UDP-Glc-4-Epimerase (UGE)

The reversible interconversion of UDP-GlcNAc and UDP-GalNAc is catalyzed by the enzyme UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase. wikipedia.orgresearchgate.net This enzyme alters the stereochemistry at the fourth carbon (C4) of the hexosamine sugar, changing the glucose configuration to a galactose configuration and vice versa. wikipedia.org

While some bacterial GALE isoforms are specific for UDP-glucose and UDP-galactose, the human GALE enzyme exhibits broader substrate specificity and is capable of efficiently catalyzing the epimerization of UDP-GlcNAc to UDP-GalNAc. wikipedia.orgwisc.edunih.gov Structural studies have revealed that the active site of the human enzyme is approximately 15% larger than its bacterial counterpart from E. coli. wisc.edunih.gov This larger active site, along with specific amino acid differences, allows the human enzyme to accommodate the bulkier N-acetyl group at the C2 position of UDP-GlcNAc, a feat the E. coli enzyme cannot perform. wisc.edunih.gov This single enzymatic step provides a direct link between the UDP-GlcNAc pool generated by the HBP and salvage pathways and the UDP-GalNAc required for distinct glycosylation events. nih.gov

This compound Catabolism

The catabolism of this compound involves the breakdown of these amino sugars into intermediates that can be utilized in other metabolic pathways. A key aspect of this process is the conversion of glucosamine-6-phosphate, a derivative of N-acetylglucosamine, into fructose-6-phosphate, an intermediate of glycolysis. This conversion is primarily mediated by the enzyme glucosamine-6-phosphate deaminase.

Glucosamine-6-phosphate deaminase (GNPDA) is a crucial enzyme in the hexosamine biosynthetic pathway (HBP), catalyzing the reversible conversion of glucosamine-6-phosphate (GlcN-6P) to fructose-6-phosphate (Fru-6P) and ammonia. frontiersin.orgnih.gov In mammals, two isozymes of this enzyme exist, GNPDA1 and GNPDA2, which are encoded by distinct genes and exhibit different kinetic and regulatory properties. nih.gov These isozymes are highly homologous and exist as homo-hexamers. nih.gov While both catalyze the same reaction, their differing characteristics suggest they may have distinct physiological roles. nih.gov

The reaction catalyzed by GNPDA1 and GNPDA2 is bidirectional, allowing for the flow of metabolites in either direction depending on the cellular metabolic state. nih.gov In the catabolic direction, GlcN-6P is deaminated to form Fru-6P, which can then enter the glycolytic pathway. frontiersin.org Conversely, under conditions of high ammonia, the enzymes can catalyze the amination of Fru-6P to synthesize GlcN-6P, thereby contributing to the anabolic production of hexosamines. nih.gov This bidirectional nature allows GNPDA to play a regulatory role in the metabolic flux between glycolysis and the hexosamine biosynthetic pathway, which is a key sensor of nutrient availability in the cell. nih.govnih.gov The direction of the reaction is influenced by the relative concentrations of the substrates and products, as well as by allosteric regulators.

GNPDA1 and GNPDA2 exhibit significant differences in their kinetic properties and regulation, which likely dictate their specific roles in cellular metabolism. nih.gov

| Enzyme | Allosteric Activator | Substrate Affinity (Km) | Pathological Associations |

| GNPDA1 | N-acetylglucosamine-6-phosphate (GlcNAc-6P) | Low Km for Fru-6P and NH4+, suggesting easy reversibility. nih.gov | Altered expression in hepatocellular carcinoma and colon cancer. nih.gov |

| GNPDA2 | More dependent on GlcN-6P concentrations. nih.gov | Associated with increased body mass index and obesity. nih.gov |

The allosteric activation of GNPDA1 by N-acetylglucosamine-6-phosphate (GlcNAc-6P) indicates a feedback mechanism where the accumulation of a downstream product of the hexosamine pathway enhances the conversion of GlcN-6P back to the glycolytic intermediate Fru-6P. nih.gov The low Michaelis constant (Km) of GNPDA1 for fructose-6-phosphate and ammonium suggests that the reverse reaction, leading to the synthesis of GlcN-6P, can occur readily. nih.gov In contrast, GNPDA2's dependence on GlcN-6P concentrations suggests it plays a significant role, alongside glutamine:fructose-6-phosphate amidotransferase (GFAT), in fueling the hexosamine biosynthetic pathway. nih.gov

The catabolism of N-acetylhexosamines ultimately funnels them into the central pathway of glucose metabolism, glycolysis. nih.govwikipedia.org The key conversion is that of glucosamine-6-phosphate to fructose-6-phosphate, catalyzed by GNPDA1 and GNPDA2. frontiersin.org Fructose-6-phosphate is a direct intermediate in the glycolytic pathway. wikipedia.orglibretexts.orgsigmaaldrich.com Once formed, fructose-6-phosphate can be phosphorylated to fructose-1,6-bisphosphate and subsequently cleaved into two three-carbon molecules, which are further metabolized to pyruvate (B1213749), generating ATP and NADH in the process. wikipedia.org This integration allows the carbon skeletons of N-acetylhexosamines to be utilized for energy production or as precursors for other biosynthetic pathways that diverge from glycolysis. nih.govlibretexts.org

Glucosamine-6-Phosphate Deaminase (GNPDA1 and GNPDA2)

N-Acetylneuraminic Acid Metabolic Pathway and N-Acetylhexosamines

N-acetylneuraminic acid, the most common sialic acid, is synthesized through a pathway that is directly linked to this compound metabolism. The initial steps of N-acetylneuraminic acid biosynthesis utilize a derivative of N-acetylglucosamine as a precursor.

The key enzyme that connects this compound metabolism to the N-acetylneuraminic acid biosynthetic pathway is UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govresearchgate.net This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis. nih.gov The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc), a major product of the hexosamine biosynthetic pathway, into N-acetylmannosamine (ManNAc). wikipedia.orgebi.ac.uknih.gov

This epimerization reaction is a critical regulatory point in the pathway. The product, ManNAc, is then phosphorylated by the kinase domain of the same GNE enzyme to form N-acetylmannosamine-6-phosphate. researchgate.net This series of reactions effectively channels N-acetylglucosamine from the general hexosamine pool specifically towards the synthesis of N-acetylneuraminic acid and, subsequently, other sialic acids.

N-Acetylneuraminate Pyruvate-Lyase

N-Acetylneuraminate pyruvate-lyase (EC 4.1.3.3), also known as N-acetylneuraminic acid aldolase (B8822740) or sialic acid aldolase, is an enzyme that plays a role in the metabolism of amino sugars. wikipedia.org This enzyme belongs to the family of lyases, which are characterized by their ability to cleave carbon-carbon bonds. wikipedia.org Specifically, it catalyzes the reversible cleavage of N-acetylneuraminate (a sialic acid) into N-acetyl-D-mannosamine (ManNAc) and pyruvate. wikipedia.orguniprot.org

This catalytic activity is crucial for preventing the recycling of sialic acids back to the cell surface. uniprot.org Recent research has highlighted the importance of sialic acid catabolism, driven by N-acetylneuraminate pyruvate-lyase, for proper muscle function and development in both humans and zebrafish. jci.orgnih.gov Deficiencies in this enzyme have been linked to skeletal myopathy and cardiac symptoms, underscoring its physiological significance. jci.orgnih.govresearchgate.net

Specific Pathways in Microorganisms

Bifidobacterium longum, a bacterium prevalent in the gut of breast-fed infants, possesses a specialized metabolic pathway for the utilization of specific this compound-containing disaccharides. nih.govwikipedia.org This pathway, known as the Lacto-N-Biose/Galacto-N-Biose (LNB/GNB) pathway, enables the bacterium to degrade LNB (Galβ1–3GlcNAc), a component of human milk oligosaccharides, and GNB (Galβ1–3GalNAc), derived from mucin glycoproteins. nih.govresearchgate.net

The pathway involves the uptake of LNB and GNB into the bacterial cell, where they are then phosphorolytically cleaved by lacto-N-biose phosphorylase. nih.gov This cleavage yields α-D-galactose 1-phosphate and the corresponding this compound (either N-acetylglucosamine or N-acetylgalactosamine). nih.gov The subsequent phosphorylation of these N-acetylhexosamines is a critical step in their entry into the bacterium's central metabolism, a reaction catalyzed by the enzyme this compound 1-kinase. nih.govtandfonline.com

This compound 1-Kinase (NahK), encoded by the lnpB gene in Bifidobacterium longum, is a key enzyme in the LNB/GNB metabolic pathway. nih.govresearchgate.net It is a novel kinase that catalyzes the phosphorylation of this compound at the anomeric (C1) position, producing this compound 1-phosphate. nih.govnih.gov This function is integral to the degradation of human milk oligosaccharides by this bacterium. wikipedia.orgu-tokyo.ac.jp

The catalytic activity of this compound 1-Kinase is dependent on the presence of magnesium ions (Mg²⁺). nih.govuniprot.org Like many other kinases, NahK requires Mg²⁺ as a cofactor for its function. nih.govu-tokyo.ac.jp The substrates for the reaction are ATP, a sugar molecule (this compound), and two magnesium ions. u-tokyo.ac.jp The binding of the sugar substrate induces a significant conformational "open-close" structural change in the enzyme, which is essential for catalysis. u-tokyo.ac.jp Studies on the active sites of NahK have further elucidated the key amino acid residues that are critical for its catalytic activity. exlibrisgroup.com

This compound 1-Kinase demonstrates broad substrate specificity, a characteristic often referred to as substrate promiscuity. nih.govnih.gov The enzyme effectively phosphorylates both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) at comparable rates. nih.govuniprot.org This dual specificity is crucial for the LNB/GNB pathway, allowing B. longum to process N-acetylhexosamines derived from both human milk oligosaccharides and mucins. nih.gov In addition to its primary substrates, NahK can also tolerate a variety of chemical modifications on the GlcNAc and GalNAc molecules, particularly at the C2 position. nih.govnih.gov

Kinetic studies of this compound 1-Kinase from Bifidobacterium longum have determined that the enzyme follows a sequential bi-bi mechanism. nih.gov This mechanism involves the binding of both substrates, ATP and the this compound sugar, to the enzyme before the reaction occurs and the two products are released. nih.gov The Michaelis constant (K_m) and catalytic rate (k_cat) have been determined for its primary substrates.

The K_m values for GlcNAc and GalNAc are 0.118 mM and 0.065 mM, respectively. nih.govuniprot.org The corresponding k_cat values are 1.21 s⁻¹ for GlcNAc and 0.752 s⁻¹ for GalNAc. nih.govuniprot.org This results in nearly identical catalytic efficiencies (k_cat/K_m) for both GlcNAc (10.3 mM⁻¹ s⁻¹) and GalNAc (11.6 mM⁻¹ s⁻¹). nih.gov The K_m value for the co-substrate ATP has been measured at 0.172 mM when GlcNAc is the saturating substrate. nih.govuniprot.org

Enzyme Kinetic Parameters for NahK from Bifidobacterium longum

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹ s⁻¹) |

| N-Acetylglucosamine (GlcNAc) | 0.118 | 1.21 | 10.3 |

| N-Acetylgalactosamine (GalNAc) | 0.065 | 0.752 | 11.6 |

| ATP | 0.172 | - | - |

Lacto-N-Biose/Galacto-N-Biose Pathway in Bifidobacterium longum

UDP-Glucose Hexose-1-Phosphate Uridylyltransferase Activity

UDP-Glucose—hexose-1-phosphate uridylyltransferase, more commonly known as galactose-1-phosphate uridylyltransferase (GALT), is a central enzyme in the Leloir pathway, which is the principal metabolic route for galactose. oup.comliberty.edu The primary function of GALT is to catalyze the reversible transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding glucose-1-phosphate and UDP-galactose. oup.comliberty.eduwikipedia.org This enzyme belongs to the family of nucleotidyltransferases. wikipedia.orgwikipedia.org

The reaction proceeds via a ping-pong kinetic mechanism involving a double displacement. wikipedia.org In this process, the enzyme first reacts with UDP-glucose, releasing glucose-1-phosphate and forming a covalent uridylyl-enzyme intermediate. liberty.edu Subsequently, galactose-1-phosphate binds to this modified enzyme, and the UMP group is transferred to it, forming UDP-galactose and regenerating the original enzyme. liberty.edu

| Attribute | Description | References |

|---|---|---|

| Enzyme Name | UDP-Glucose—hexose-1-phosphate uridylyltransferase (Galactose-1-phosphate uridylyltransferase) | oup.comwikipedia.org |

| EC Number | 2.7.7.12 | oup.comwikipedia.org |

| Pathway | Leloir Pathway of Galactose Metabolism | oup.comwikipedia.org |

| Reaction | UDP-glucose + alpha-D-galactose 1-phosphate ⇌ alpha-D-glucose 1-phosphate + UDP-galactose | wikipedia.org |

| Mechanism | Ping pong bi-bi kinetics with a double displacement mechanism | wikipedia.org |

| Clinical Relevance | Deficiency causes classic galactosemia, leading to impaired glycosylation. | wikipedia.orgnih.govnih.gov |

UDP-Glucose 4-Epimerase Activity

UDP-glucose 4-epimerase, also known as UDP-galactose 4-epimerase (GALE), is a versatile enzyme found in a wide range of organisms from bacteria to mammals. wikipedia.org It performs the final step in the Leloir pathway, catalyzing the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.org This activity requires the tightly bound cofactor nicotinamide adenine dinucleotide (NAD+). wikipedia.org

Crucially for this compound metabolism, human and some bacterial isoforms of GALE also catalyze a second, distinct epimerization: the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orgnih.govnih.gov This dual specificity allows GALE to control the intracellular balance of four essential nucleotide sugars (UDP-glucose, UDP-galactose, UDP-GlcNAc, and UDP-GalNAc) that are vital substrates for the synthesis of glycoproteins and glycolipids. nih.govresearchgate.net

The catalytic mechanism involves the inversion of the stereochemistry at the 4'-hydroxyl group of the sugar. wikipedia.org This is achieved through a transient oxidation-reduction cycle involving the NAD+ cofactor, which leads to the formation of a 4'-ketopyranose intermediate. wikipedia.orgnih.gov The ability of human GALE to accommodate the bulkier N-acetylated substrates, which is not a feature of the E. coli enzyme, is attributed to a larger active site cavity and key amino acid differences. nih.gov The enzyme UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7) specifically carries out the conversion between UDP-N-acetyl-D-glucosamine and UDP-N-acetyl-D-galactosamine and is classified as an isomerase. wikipedia.org

| Attribute | Description | References |

|---|---|---|

| Enzyme Name | UDP-glucose 4-epimerase (UDP-galactose 4-epimerase) | wikipedia.org |

| EC Number | 5.1.3.2 | wikipedia.org |

| Pathway | Leloir Pathway; Aminosugar metabolism | wikipedia.orgwikipedia.org |

| Reactions | 1. UDP-glucose ⇌ UDP-galactose 2. UDP-N-acetylglucosamine ⇌ UDP-N-acetylgalactosamine | wikipedia.orgresearchgate.netwikipedia.org |

| Cofactor | NAD+ | wikipedia.org |

| Function | Controls the balance of four essential nucleotide sugars for glycosylation. | nih.govresearchgate.net |

Enzymology of N Acetylhexosamine Active Enzymes

Diversity of Engineered Enzymes

Enzyme engineering has unlocked a vast potential for enzymes active on N-acetylhexosamine substrates. nih.gov This has led to the development of potent synthetic instruments capable of producing a variety of valuable glycosides. nih.gov The diversity of these engineered enzymes extends from the well-known glycoside hydrolases and glycosyltransferases to other enzyme classes like oxidases, epimerases, kinases, sulfotransferases, and acetylases. nih.gov

Glycoside Hydrolases

Glycoside hydrolases (GHs) are a prominent class of enzymes that have been extensively engineered for applications involving this compound. nih.govnih.gov These enzymes naturally catalyze the cleavage of glycosidic bonds. cas.cz However, under specific, kinetically controlled conditions, many retaining glycosidases can also synthesize these bonds through a process called transglycosylation. cas.cz This dual capability has made them attractive targets for protein engineering to enhance their synthetic potential. cas.cz

Chitinases (EC 3.2.1.14) are a key group of glycoside hydrolases that break down chitin (B13524), a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc) units. d-nb.infonih.gov Chitin is a major structural component of fungal cell walls and the exoskeletons of arthropods. nih.gov The enzymatic degradation of chitin is typically a two-step process involving chitinases that endolytically cleave chitin into smaller chitooligomers, and β-N-acetylhexosaminidases that degrade these oligomers into monomers. d-nb.info

The diversity of chitinases is vast, with variations in their structure and catalytic mechanisms influencing their substrate specificity and efficiency. researchgate.net They are broadly classified into families, primarily GH18 and GH19, based on their amino acid sequences. acs.orgplos.org GH18 chitinases, found in a wide range of organisms, utilize a substrate-assisted retention mechanism to cleave the glycosidic bonds. acs.org

Engineering efforts have focused on improving the properties of chitinases for various applications. researchgate.net Modifications, such as the addition of chitin-binding domains (CBDs), have been shown to enhance the enzymatic hydrolysis of crystalline chitin by increasing substrate affinity. nih.govacs.org The choice of CBM is crucial as it can influence product diversity and conversion rates on different forms of chitin. nih.gov Protein engineering has also been employed to overcome the limitations of wild-type chitinases, such as low activity and the high cost of purification, to make them more suitable for industrial applications. taylorandfrancis.com

β-N-Acetylhexosaminidases (EC 3.2.1.52) are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-β-D-hexosamine residues, specifically N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), from various glycoconjugates. mdpi.comresearchgate.netmegazyme.comneb.com These enzymes are classified primarily under the glycoside hydrolase family 20 (GH20). mdpi.comresearchgate.net In nature, they play essential roles in the breakdown of cell wall components like peptidoglycan in bacteria and chitin in fungi. mdpi.comresearchgate.net

A defining feature of GH20 β-N-acetylhexosaminidases is their substrate-assisted catalytic mechanism. mdpi.comresearchgate.netrsc.org In this mechanism, the 2-acetamido group of the this compound substrate acts as an intramolecular nucleophile. mdpi.comresearchgate.net This group participates in the formation of a cyclic oxazoline (B21484) or oxazolinium ion intermediate upon cleavage of the glycosidic bond. mdpi.comacs.orgacs.org This process is facilitated by a conserved aspartate residue in the active site, which polarizes the acetamido group, enhancing its nucleophilicity for the attack on the anomeric center. rsc.orgacs.orgnih.gov The formation of this covalent, cyclic intermediate has been supported by structural evidence from X-ray crystallography studies of the enzyme complexed with an intermediate analog, N-acetylglucosamine-thiazoline. nih.gov This mechanism is a type of double-displacement reaction, but it is distinct from the classical mechanism in that the substrate itself provides the nucleophile. tandfonline.com

β-N-Acetylhexosaminidases are exoglycosidases, meaning they cleave terminal monosaccharide residues from the non-reducing end of oligosaccharides and glycoconjugates. d-nb.infomdpi.comresearchgate.netneb.com They can act on both β-D-N-acetylglucosaminides and β-D-N-acetylgalactosaminides. d-nb.infoacs.org This dual specificity is a characteristic feature of many β-N-acetylhexosaminidases. nih.gov The enzyme's preference for different substrates can vary. For example, the β-N-acetylhexosaminidase from Lentinula edodes (LeHex20A) showed the highest catalytic efficiency for chitotetraose among the tested chitooligosaccharides. d-nb.info These enzymes are crucial in the final step of chitin degradation, breaking down chitooligomers produced by chitinases into monomeric GlcNAc. d-nb.info

While naturally hydrolytic, β-N-acetylhexosaminidases possess an inherent ability to catalyze the reverse reaction, known as transglycosylation. mdpi.comresearchgate.net This property allows for the synthesis of new glycosidic bonds, making these enzymes valuable biocatalysts for producing functional carbohydrates. mdpi.comresearchgate.net Enzyme engineering has been instrumental in enhancing this transglycosylation activity. cas.cz By modifying the reaction conditions, such as using activated glycosyl donors or optimizing the donor-to-acceptor ratio, the reaction equilibrium can be shifted towards synthesis. researchgate.netucm.es

Site-directed mutagenesis has been a particularly powerful tool. researchgate.net Mutations in the active site can significantly suppress the enzyme's hydrolytic activity while retaining or even enhancing its transglycosylation capability. cas.czresearchgate.netnih.gov For instance, mutating a key tyrosine residue in the active site of a fungal β-N-acetylhexosaminidase has been shown to create a more efficient synthetic enzyme. nih.gov Similarly, engineering the lacto-N-biosidase LnbB from Bifidobacterium bifidum has improved its transglycosylation efficiency for the synthesis of human milk oligosaccharides. researchgate.netdntb.gov.ua Loop engineering has also been successfully applied to increase the transglycosylation yield by creating a more shielded substrate binding pocket, which reduces hydrolysis. researchgate.net These engineered variants, sometimes referred to as glycosynthases or transglycosidases, represent a significant advancement in the enzymatic synthesis of complex carbohydrates. researchgate.netresearchgate.netnih.gov

Data Tables

Table 1: Examples of Engineered β-N-Acetylhexosaminidases and their Applications

| Enzyme Source | Engineering Strategy | Application | Reference |

| Talaromyces flavus | Site-directed mutagenesis (Tyr470His) | Enhanced transglycosylation for oligosaccharide synthesis | ucm.esdntb.gov.ua |

| Bifidobacterium bifidum (BbhI) | Site-directed mutagenesis (D746E) | Synthesis of lacto-N-triose II | nih.gov |

| Aspergillus oryzae (AoHex) | Site-directed mutagenesis | Shifting reaction from hydrolysis to transglycosylation | researchgate.net |

| HEX1 (a GH20 hexosaminidase) | Loop transplantation | Increased transglycosylation for lacto-N-triose II synthesis | researchgate.net |

Table 2: Key Residues in the Catalytic Mechanism of β-N-Acetylhexosaminidases

| Residue | Role in Catalysis | Reference |

| Aspartic Acid (conserved) | Polarizes the 2-acetamido group of the substrate, enhancing its nucleophilicity. | rsc.orgnih.gov |

| Glutamic Acid (conserved) | Acts as the catalytic acid/base. | d-nb.info |

| Tyrosine (e.g., Tyr393 in S. plicatus) | Positions the 2-acetamido group for nucleophilic attack and stabilizes the oxazolinium intermediate. | nih.gov |

β-N-Acetylhexosaminidases

Activity Ratio towards GlcNAc and GalNAc Substrates

β-N-acetylhexosaminidases are enzymes that demonstrate activity towards both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) substrates. nih.gov The ratio of their activity towards these two substrates, known as the GlcNAc-ase/GalNAc-ase activity ratio, varies depending on the source of the enzyme. oup.com This phenomenon is sometimes referred to as "wobbling" specificity. oup.com

For instance, the β-N-acetylhexosaminidase from Talaromyces flavus (TfHex) is a promiscuous enzyme with a GalNAcase/GlcNAcase activity ratio of 1.2. mdpi.com In contrast, a thermostable β-N-acetylhexosaminidase from Bacillus stearothermophilus CH-4 also hydrolyzes p-nitrophenyl-β-N-acetyl-D-galactosaminide, but at a rate that is 26% of its activity towards p-nitrophenyl-β-N-acetyl-D-glucosaminide. asm.org The enzyme from Bifidobacterium bifidum, BbhI, shows specific activities of 0.03 U/mg for pNP-β-GalNAc and 6 U/mg for pNP-β-GlcNAc. nih.gov

Site-directed mutagenesis has been effectively used to alter the substrate specificity of these enzymes. By targeting the E546 residue in TfHex, a variant with a 5.5-fold increased selectivity for GalNAc was created. mdpi.com Similarly, targeting the Glu332 residue in the same enzyme led to variants with a significantly shifted preference for GlcNAc. mdpi.com The Glu332His variant, for example, showed an 8-fold increase in selectivity for GlcNAc compared to the wild-type enzyme. mdpi.com

Fungal β-N-acetylhexosaminidases, particularly from the genera Penicillium and Talaromyces, have been noted for their ability to efficiently hydrolyze 4-deoxy-glycosides, which is thought to be related to their high GalNAc-ase/GlcNAc-ase activity ratio. oup.com In contrast, enzymes from bacterial, plant, and mammalian sources exhibit much lower activity towards these modified substrates. oup.com

This compound 1-kinases (NahKs) also display activity towards both GlcNAc and GalNAc. mdpi.com Two such enzymes from Bifidobacterium infantis and Bifidobacterium longum have been shown to have similar activities towards both substrates. mdpi.com Similarly, Arabidopsis UDP-N-acetyl glucosamine (B1671600) pyrophosphorylase2 (UAGPase2) can utilize both D-GlcNAc-1-P and D-GalNAc-1-P, with a Km of 1.0 mM for the latter. frontiersin.org

Below is a table summarizing the activity ratios and specificities of various this compound-active enzymes.

| Enzyme Source | Substrate(s) | Activity Ratio/Selectivity | Reference |

| Talaromyces flavus (TfHex) | GlcNAc, GalNAc | GalNAcase/GlcNAcase ratio of 1.2 | mdpi.com |

| Bacillus stearothermophilus CH-4 | pNP-β-GalNAc, pNP-β-GlcNAc | Hydrolyzes pNP-β-GalNAc at 26% the rate of pNP-β-GlcNAc | asm.org |

| Bifidobacterium bifidum (BbhI) | pNP-β-GalNAc, pNP-β-GlcNAc | Specific activity of 0.03 U/mg for pNP-β-GalNAc and 6 U/mg for pNP-β-GlcNAc | nih.gov |

| Talaromyces flavus (TfHex E546Q mutant) | GalNAc | 5.5-fold higher selectivity toward GalNAc | mdpi.com |

| Talaromyces flavus (TfHex Glu332His mutant) | GlcNAc | 8-fold higher selectivity toward GlcNAc | mdpi.com |

| Bifidobacterium infantis & Bifidobacterium longum (NahK) | GlcNAc, GalNAc | Similar activity towards both substrates | mdpi.com |

| Arabidopsis (UAGPase2) | D-GlcNAc-1-P, D-GalNAc-1-P | Km for D-GalNAc-1-P is 1.0 mM | frontiersin.org |

Impact of pH and Co-solvents on Activity

The catalytic activity of this compound-active enzymes is significantly influenced by the pH of the reaction medium and the presence of organic co-solvents. These factors can be manipulated to not only optimize enzyme activity but also to modulate substrate selectivity. nih.gov

The pH optimum for fungal β-N-acetylhexosaminidases generally falls within the acidic range. mdpi.com For example, enzymes isolated from Penicillium crustosum exhibit maximum hydrolytic activity in a pH range of 3.5–5.0. mdpi.com Similarly, the β-N-acetylhexosaminidase from Talaromyces flavus (TfHex) has a pH optimum around 5.0. nih.gov The thermostable β-N-acetylhexosaminidase from Bacillus stearothermophilus CH-4 has an optimal and stable pH of approximately 6.5. asm.org The enzyme BbhI from Bifidobacterium bifidum is highly active between pH 5.0 and 6.0. nih.gov

The addition of organic co-solvents to the reaction medium can shift the reaction equilibrium towards transglycosylation by reducing water activity. nih.gov This strategy has been shown to be advantageous for achieving high yields in glycosylation reactions catalyzed by fungal β-N-acetylhexosaminidases. nih.gov For instance, the presence of an organic co-solvent in a GalNAc-ylation reaction not only manipulated the enzyme's selectivity but also increased the concentration of the poorly water-soluble substrate, pNP-GalNAc, leading to a high-yield synthesis. nih.gov The thermostable enzyme from B. stearothermophilus CH-4 retained 15 to 20% of its activity in a reaction mixture containing 80% organic solvents. asm.org

The stability of these enzymes can also be affected by pH and co-solvents. For instance, a chitinase (B1577495) from Aspergillus niger M-8 showed that the type of stabilizer (tryptone or yeast extract) and the pH of the fractionation buffer significantly impacted the enzyme's yield and stability. ekb.eg

The table below details the optimal pH and the effect of co-solvents on the activity of several this compound-active enzymes.

| Enzyme Source | Optimal pH | Effect of Co-solvents | Reference |

| Penicillium crustosum | 3.5–5.0 | Not specified | mdpi.com |

| Talaromyces flavus (TfHex) | ~5.0 | Presence of organic co-solvents can shift equilibrium towards transglycosylation | nih.gov |

| Bacillus stearothermophilus CH-4 | ~6.5 | Retains 15-20% activity in 80% organic solvents | asm.org |

| Bifidobacterium bifidum (BbhI) | 5.0–6.0 | Not specified | nih.gov |

| Aspergillus niger M-8 (Chitinase) | 5.0 | Tryptone and yeast extract used as stabilizers to increase efficiency and stability | ekb.eg |

Endo-β-N-Acetylglucosaminidases

Endo-β-N-acetylglucosaminidases (ENGases) are enzymes that specifically hydrolyze the β-1,4-glycosidic bond between the two N-acetylglucosamine (GlcNAc) residues in the chitobiose core of N-linked glycans on glycoproteins. indexcopernicus.commdpi.com This action releases the oligosaccharide chain, leaving a single GlcNAc residue attached to the protein. indexcopernicus.comjcggdb.jp

ENGases are found in a wide variety of organisms, including bacteria, fungi, plants, and animals. indexcopernicus.comnih.gov Based on their amino acid sequence similarity, they are classified into glycoside hydrolase (GH) families GH18 and GH85. indexcopernicus.comnih.gov While both families share a similar (β/α)8-TIM barrel structure, there are slight differences in their active sites. indexcopernicus.com Enzymes in the GH18 family typically possess only hydrolytic activity, whereas those in the GH85 family can catalyze both hydrolysis and transglycosylation reactions. indexcopernicus.comnih.gov

The substrate specificity of ENGases can vary significantly. For example, Endo-H from Streptomyces plicatus acts on high-mannose and hybrid N-glycans but not on complex N-glycans. mdpi.com In contrast, Endo-S from Streptococcus pyogenes is highly specific for complex N-glycans found on human IgG. mdpi.com Endo-F preparations are divided into three groups: Endo-F1 cleaves high-mannose and hybrid-type oligosaccharides, Endo-F2 cleaves high-mannose and bi-antennary complex-type oligosaccharides, and Endo-F3 cleaves bi-antennary and tri-antennary complex-type oligosaccharides. jcggdb.jp

Due to their specific hydrolytic and transglycosylation activities, ENGases have become valuable tools in glycobiology for glycan detection and editing. indexcopernicus.com They are used to remodel the N-glycosylation patterns of therapeutic antibodies and to produce antibodies with specific, defined glycan structures. indexcopernicus.comnih.gov This chemoenzymatic synthesis approach allows for the creation of homogenous N-glycans on glycoproteins. nih.gov

Glycosyltransferases

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule, which can be a carbohydrate, lipid, or protein. nih.govresearchgate.net In the context of this compound, these enzymes are crucial for the synthesis of a wide array of complex glycostructures. nih.gov

These enzymes are involved in the biosynthesis of N- and O-linked glycans. rsc.org For instance, the process of N-linked glycosylation is initiated by the stepwise addition of sugar molecules, including GlcNAc, by various glycosyltransferases to form a common core pentasaccharide. rsc.org Mucin-type O-linked glycosylation begins with the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues, a reaction catalyzed by polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs). rsc.org

The specificity of glycosyltransferases for both their donor and acceptor substrates is a key feature that allows for the precise construction of complex carbohydrate structures. researchgate.net Structural studies have revealed that the N-acetyl-binding pocket of N-acetylglucosaminyltransferases can accommodate sugars with chemical handles, a property exploited in various biochemical applications. nih.gov

Engineering for Production of Human Milk Oligosaccharides

Human Milk Oligosaccharides (HMOs) are a diverse group of complex sugars that are vital for infant health. x-mol.net The enzymatic synthesis of HMOs is a promising alternative to chemical methods and fermentation, and glycosyltransferases are key biocatalysts in this process. x-mol.netnih.gov

Metabolically engineered microorganisms, such as Escherichia coli, have been developed to produce HMOs. nih.govmdpi.com Since E. coli lacks the native glycosyltransferases for HMO synthesis, the introduction of specific heterologous glycosyltransferase genes is essential. mdpi.com These engineered strains can then convert precursors like lactose (B1674315) into various HMOs. mdpi.com

Protein engineering strategies are being employed to improve the functionality of these glycosyltransferases for industrial-scale HMO production. x-mol.netnih.gov These strategies include enhancing the solubility and catalytic efficiency of the enzymes, as well as engineering their substrate specificity and regioselectivity through structure-guided rational design. researchgate.netnih.gov For example, modifying the active site of glycosidases through techniques like site-directed mutagenesis and loop engineering has been shown to enhance their transglycosylation activity, making them more suitable for HMO synthesis. x-mol.net The development of engineered β1-3-N-Acetylglucosaminyltransferase has facilitated the one-pot multienzyme synthesis of certain HMOs. x-mol.net

Construction of Glycomimetics and Complex Glycostructures

Glycosyltransferases are powerful tools for the chemoenzymatic synthesis of glycomimetics and other complex glycostructures. nih.govnih.gov These enzymes offer high regio- and stereoselectivity, which allows for the construction of well-defined carbohydrate structures without the need for extensive protecting group chemistry that is often required in traditional chemical synthesis. nih.gov

Engineered glycosyltransferases, including mutant varieties, have been successfully applied in the construction of these valuable molecules. nih.gov For example, glycosidases and glycosyltransferases originating from the biosynthetic pathways of natural glycosylated antibiotics have been used for the chemoenzymatic synthesis of novel antibiotic derivatives by modifying their sugar components. nih.gov

The ability of certain glycosyltransferases to accept modified substrates has been a key factor in their application. For instance, creating a hydrophobic cavity in β1,4-galactosyltransferase I through mutation allows the enzyme to transfer GalNAc from UDP-GalNAc, expanding its synthetic utility. nih.gov This flexibility enables the enzymatic synthesis of a wide range of complex carbohydrates and glycoconjugates with potential applications in medicine and materials science. nih.gov

Metabolic Labeling of Glycans

Metabolic labeling is a technique used to study glycans by introducing unnatural monosaccharide substrates containing chemically reactive groups into cellular glycan structures. mdpi.com Glycosyltransferases play a crucial role in this process by incorporating these modified sugars into the glycan chains of glycoproteins both on the cell surface and intracellularly. sigmaaldrich.com

This method, often referred to as metabolic oligosaccharide engineering, allows for the introduction of bioorthogonal chemical reporters, such as azido (B1232118) or alkynyl groups, into glycans. researchgate.net These chemical handles can then be selectively reacted with probes containing tags like fluorophores or biotin (B1667282) via bioorthogonal reactions like the Staudinger ligation or click chemistry. sigmaaldrich.comresearchgate.net This enables the visualization, enrichment, and proteomic analysis of glycoproteins. sigmaaldrich.comresearchgate.net

A variation of this technique is chemoenzymatic glycan labeling (CeGL), where a functionalized unnatural sugar is directly transferred to the end of a glycan chain by a glycosyltransferase. mdpi.com This approach is highly specific and can be used in biological systems that cannot be cultured with unnatural sugar analogs. mdpi.com Another method, termed selective exoenzymatic labeling (SEEL), uses recombinant glycosyltransferases to directly incorporate sugar analogs conjugated with fluorescent dyes onto cell surface glycans. rsc.org These techniques provide powerful tools for studying the roles of glycosylation in various cellular processes and for identifying glycoprotein (B1211001) fingerprints associated with diseases. sigmaaldrich.com

N-acetyl-binding pocket accommodation of sugar analogs

The N-acetyl-binding pocket of N-acetylglucosaminyltransferases has demonstrated the ability to accommodate sugar analogs that possess a chemical handle at the C2 position. nih.gov Structural analyses of proteins that bind to N-acetyl-hexosamine, such as glycosyltransferases and lectins, have revealed the presence of a hydrophobic cavity within the sugar-binding site. nih.gov This cavity facilitates the binding of the N-acetyl group. nih.gov

Research has shown that GlcNAc-transferring enzymes, including the R228K-Y289L-β4Gal-T1 mutant enzyme, wild-type human β1,3-N-acetylglucosaminyltransferase-2, and human Maniac Fringe, can transfer the GlcNAc analog C2-keto-Glc from a UDP-C2-keto-Glc donor to their respective acceptor substrates. nih.govnih.gov This indicates a degree of flexibility within the N-acetyl-binding pocket of the donor sugar substrate. nih.gov

However, the accommodation of sugar analogs appears to be specific to the donor sugar-binding site. For instance, the R228K-Y289L-β4Gal-T1 mutant enzyme, while capable of transferring both GlcNAc and its C2-keto-Glc analog from a donor substrate, does not transfer to an acceptor substrate that is a C2-keto-Glc analog. nih.gov This suggests that the N-acetyl-binding cavity of the acceptor sugar is less permissive to such modifications. nih.gov The creation of a hydrophobic pocket through mutagenesis has been a key strategy in enabling enzymes like β1,4-galactosyltransferase I to transfer GalNAc from UDP-GalNAc. nih.gov

Oxidases

N-acylhexosamine oxidases (EC 1.1.3.29) are a class of oxidoreductases that catalyze the oxidation of N-acyl-D-hexosamine in the presence of oxygen. wikipedia.org The reaction yields N-acyl-D-glucosaminate and hydrogen peroxide. wikipedia.org These enzymes act on the CH-OH group of the donor molecule with oxygen as the acceptor. wikipedia.org

A notable example is the N-acetyl-D-hexosamine oxidase from the bacterium Ralstonia solanacearum. uniprot.org This enzyme exhibits high activity towards both N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc), catalyzing the oxidation at the C1 carbon to produce the corresponding lactone, which can then spontaneously hydrolyze. uniprot.org The enzyme, termed NagOx, has been successfully overexpressed in a bacterial host, facilitating its detailed biochemical and structural characterization. rcsb.org

Kinetic studies have revealed that NagOx can also accept non-acetylated hexoses as substrates, although with lower efficiency. rcsb.org The crystal structure of NagOx revealed a large active site cavity containing a bicovalently bound FAD molecule. rcsb.org Docking studies have highlighted the importance of a single residue, Leu251, in accommodating N-acetylated sugars within the active site. rcsb.org

| Enzyme Name | EC Number | Source Organism | Substrates | Products |

| N-acylhexosamine oxidase | 1.1.3.29 | Pseudomonas sp. 15-1 | N-acetyl-D-glucosamine, O₂ | N-acetyl-D-glucosaminate, H₂O₂ |

| N-acetyl-D-hexosamine oxidase (NagOx) | 1.1.3.29 | Ralstonia solanacearum | N-acetyl-D-glucosamine, N-acetyl-D-galactosamine, O₂ | N-acetyl-D-glucosamino-1,5-lactone, N-acetyl-D-galactosamino-1,5-lactone, H₂O₂ |

Epimerases

Epimerases are isomerases that catalyze the inversion of stereochemistry at a single asymmetric center in a substrate molecule. In the context of N-acetylhexosamines, several epimerases play critical roles in metabolism.

N-acyl-D-glucosamine 2-epimerase (EC 5.1.3.8) : This enzyme catalyzes the interconversion of N-acyl-D-glucosamine and N-acyl-D-mannosamine. wikipedia.org It participates in aminosugar metabolism and requires ATP as a cofactor. wikipedia.org Structural studies have revealed that the monomeric form of this enzyme folds into an (α/α)₆-barrel structure. wikipedia.org

UDP-N-acetyl-D-glucosamine 2-epimerase (EC 5.1.3.14) : This enzyme catalyzes the reversible epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-N-acetyl-D-mannosamine (UDP-ManNAc). wikipedia.orgdrugbank.com This reaction is a key step in the biosynthesis of various cell surface polysaccharides in bacteria. ebi.ac.uk The bacterial form of the enzyme is allosterically regulated by its substrate, UDP-GlcNAc. ebi.ac.uk Some versions of this enzyme, such as the one from rat liver, are bifunctional and also possess kinase activity. wikipedia.org

N-acetylmannosamine-6-phosphate 2-epimerase (NanE) : This enzyme is involved in the catabolism of sialic acid and catalyzes the inversion of stereochemistry at the C2 position of N-acetylmannosamine-6-phosphate (ManNAc-6P) to yield N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.govresearchgate.netresearchgate.net It has been proposed that NanE utilizes a deprotonation-reprotonation mechanism involving an essential catalytic lysine (B10760008) residue. nih.govresearchgate.net More recent studies suggest a novel substrate-assisted proton displacement mechanism. nih.gov

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| N-acyl-D-glucosamine 2-epimerase | 5.1.3.8 | N-acyl-D-glucosamine | N-acyl-D-mannosamine | ATP |

| UDP-N-acetyl-D-glucosamine 2-epimerase | 5.1.3.14 | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-mannosamine | |

| N-acetylmannosamine-6-phosphate 2-epimerase (NanE) | 5.1.3.9 | N-acetylmannosamine-6-phosphate | N-acetylglucosamine-6-phosphate |

Kinases

Kinases are transferases that catalyze the transfer of a phosphate (B84403) group from a high-energy donor molecule, such as ATP, to a specific substrate. This compound kinases are crucial for the metabolism of amino sugars.

N-acetyl-D-glucosamine kinase (GlcNAc kinase or NAGK; EC 2.7.1.59) : This enzyme catalyzes the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P). wikipedia.orguniprot.org It is a key enzyme in the salvage pathway for amino sugar metabolism in mammals. wikipedia.org The human NAGK gene encodes this enzyme. wikipedia.org NAGK can also exhibit N-acetylmannosamine (ManNAc) kinase activity. uniprot.org

This compound 1-kinase (NahK; EC 2.7.1.162) : This enzyme catalyzes the direct transfer of a phosphate group from ATP to the anomeric carbon of this compound, forming this compound-1-phosphate. nih.gov NahKs from Bifidobacterium species have been shown to be promiscuous, tolerating a variety of modifications at the C2, C3, and C6 positions of GlcNAc and GalNAc. nih.gov These enzymes are valuable catalysts for the enzymatic and chemoenzymatic synthesis of carbohydrates. nih.gov

| Enzyme Name | EC Number | Substrate(s) | Product(s) |

| N-acetyl-D-glucosamine kinase (NAGK) | 2.7.1.59 | ATP, N-acetyl-D-glucosamine | ADP, N-acetyl-D-glucosamine 6-phosphate |

| This compound 1-kinase (NahK) | 2.7.1.162 | ATP, this compound | ADP, this compound-1-phosphate |

Sulfotransferases

Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfo group from a donor molecule to an acceptor. In the context of this compound, carbohydrate sulfotransferases play a role in modifying glycans. For instance, the engineering of the carbohydrate-binding site of the Epa1p adhesin from Candida glabrata has shed light on the interactions with sulfated carbohydrates. oup.com Mutation of specific residues, such as Y228A, can lead to a better accommodation of sulfated sugars in the binding pocket. oup.com This is due to a reduction in steric hindrance, allowing for interactions between the sulfate (B86663) groups and positively charged residues like R226. oup.com

Acetylases

De-N-acetylases are carbohydrate esterases that catalyze the removal of acetyl groups from this compound residues in polysaccharides and glycoconjugates. nih.gov These enzymes are involved in diverse biological functions, including the modification of cell-surface polysaccharides in bacteria and fungi. nih.gov They typically employ a metal-assisted acid/base mechanism, with a conserved Asp-His-His triad (B1167595) coordinating a metal cation. nih.gov The identification and characterization of new deacetylases are areas of active research, as they represent potential targets for the development of antimicrobial agents. nih.gov

Rational Mutagenesis and Enzyme Engineering Techniques

Rational mutagenesis and enzyme engineering have become indispensable tools for modifying the properties of this compound-active enzymes. nih.gov These techniques have been successfully applied to address complex challenges, such as the synthesis of tailored human-like glycoproteins and the industrial-scale production of specific oligosaccharides. nih.gov

One of the primary goals of engineering glycosidases is to enhance their synthetic capabilities while minimizing their hydrolytic activity. cas.cz Retaining glycosidases, which operate through a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, are often the targets for such engineering. cdnsciencepub.com By mutating the catalytic nucleophile to a non-nucleophilic residue, "glycosynthases" can be created. cdnsciencepub.comubc.ca These engineered enzymes can catalyze transglycosylation reactions without hydrolyzing the product, leading to higher yields in oligosaccharide synthesis. cdnsciencepub.comubc.ca

Site-directed mutagenesis based on rational design has been effectively used to alter the substrate specificity of enzymes like β-N-acetylhexosaminidases. mdpi.com For example, by targeting the Glu332 residue in the active site of a promiscuous β-N-acetylhexosaminidase from Talaromyces flavus, researchers have created variants with significantly shifted substrate specificity towards GlcNAcase activity. mdpi.com Similarly, rational mutagenesis of this compound 1-kinase (NahK) from Bifidobacterium longum has identified key amino acid residues that affect its catalytic activity and has even led to the creation of a mutant with higher catalytic efficiency. nih.gov

The engineering of this compound-active enzymes is a rapidly developing field with the potential to provide novel biocatalysts for a wide range of applications in glycoscience. nih.gov

| Enzyme/Protein | Engineering Technique | Goal of Engineering | Outcome |

| Glycosidases | Nucleophile Mutation | Create glycosynthases for oligosaccharide synthesis | Retain transglycosylation activity, eliminate hydrolytic activity |

| β-N-acetylhexosaminidase (Talaromyces flavus) | Site-directed mutagenesis of Glu332 | Shift substrate specificity towards GlcNAcase activity | Creation of selective GlcNAcase variants |